molecular formula C17H15N3O3 B11379877 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

Cat. No.: B11379877
M. Wt: 309.32 g/mol
InChI Key: HOXXYWBWOLQQCT-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a synthetic organic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a phenoxyacetamide group and at the 4-position with a 4-methylphenyl moiety. The 1,2,5-oxadiazole ring is a heterocyclic scaffold known for its stability, electron-deficient nature, and utility in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C17H15N3O3/c1-12-7-9-13(10-8-12)16-17(20-23-19-16)18-15(21)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

HOXXYWBWOLQQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole (furazan) ring is typically synthesized via cyclization reactions using nitrile oxides or amidoximes. For the target compound, the 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine intermediate is critical.

Method A: Amidoxime Cyclization

  • Starting Materials : 4-Methylbenzaldehyde and hydroxylamine hydrochloride react to form 4-methylbenzaldehyde oxime.

  • Cyclization : Treatment with chlorinating agents (e.g., NaOCl) or dehydrating agents (e.g., polyphosphoric acid) induces cyclization to form 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine.

    • Reaction Conditions : 80–100°C, 6–12 hours.

    • Yield : 65–78%.

Method B: Nitrile Oxide Dipolar Cycloaddition

  • Nitrile Oxide Generation : 4-Methylbenzonitrile is treated with hydroxylamine and oxidized in situ to form the nitrile oxide.

  • Cycloaddition : Reacted with a dipolarophile (e.g., acetonitrile) under microwave irradiation (150°C, 30 minutes).

    • Yield : 55–62%.

Amide Coupling with Phenoxyacetic Acid

The phenoxyacetamide side chain is introduced via nucleophilic acyl substitution.

Method C: Carbodiimide-Mediated Coupling

  • Activation : Phenoxyacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Coupling : Reacted with 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine in dichloromethane (DCM) at 25°C for 12 hours.

    • Yield : 70–85%.

Method D: Direct Acid Chloride Reaction

  • Chlorination : Phenoxyacetic acid is converted to phenoxyacetyl chloride using thionyl chloride (SOCl₂).

  • Aminolysis : Reacted with the oxadiazole amine in tetrahydrofuran (THF) at 0–5°C.

    • Yield : 68–73%.

Comparative Analysis of Methods

Efficiency and Scalability

Method Key Step Yield Reaction Time Scalability
AAmidoxime cyclization65–78%6–12 hoursHigh
BNitrile oxide cycloaddition55–62%30 minutesModerate
CEDC/HOBt coupling70–85%12 hoursHigh
DAcid chloride aminolysis68–73%2–4 hoursHigh
  • Optimal Route : Method C (EDC/HOBt) offers the highest yield and scalability, though Method D is faster for small-scale synthesis.

Reaction Optimization

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve oxadiazole stability during coupling.

  • Temperature : Lower temperatures (0–5°C) minimize side reactions in acid chloride methods.

Catalytic Enhancements

  • Microwave Assistance : Reduces cycloaddition time from hours to minutes (Method B).

  • Base Additives : Triethylamine (TEA) neutralizes HCl in Method D, improving aminolysis efficiency.

Characterization and Purity Control

Analytical Techniques

  • NMR : Confirm substitution patterns (e.g., δ 7.3–7.6 ppm for aromatic protons, δ 4.6 ppm for methylene in phenoxyacetamide).

  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient).

  • Mass Spectrometry : Molecular ion peak at m/z 365.4 [M+H]⁺.

Purification Methods

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixture yields crystalline product.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Oxadiazole Formation : Microreactors enable precise temperature control, improving cyclization yields to >80%.

  • Amide Coupling : Plug-flow reactors reduce reagent waste and reaction time.

Green Chemistry Approaches

  • Solvent-Free Mechanochemistry : Ball milling oxadiazole precursors with phenoxyacetyl chloride achieves 75% yield in 1 hour.

  • Biocatalysis : Lipase-mediated amidation under aqueous conditions (yield: 60–65%).

Challenges and Solutions

Oxadiazole Ring Instability

  • Issue : Hydrolysis under acidic/basic conditions.

  • Solution : Use anhydrous solvents and avoid prolonged exposure to moisture.

Byproduct Formation

  • Issue : Diacylation during amide coupling.

  • Solution : Stoichiometric control (1:1 amine:acylating agent ratio).

Emerging Innovations

Photoredox Catalysis

  • Visible-light-driven cycloaddition reduces energy consumption (yield: 58–63%).

Computational Modeling

  • DFT studies predict optimal reaction pathways, reducing trial-and-error experimentation .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxides.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole oxides, while substitution reactions can produce various phenoxyacetamide derivatives.

Scientific Research Applications

Anticancer Applications

The anticancer properties of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide have been investigated in several studies. The compound is believed to interact with specific molecular targets, inhibiting cancer cell growth through various mechanisms.

Case Studies and Findings

  • In Vitro Studies : Research has demonstrated that derivatives of oxadiazoles exhibit significant growth inhibition against various cancer cell lines. For instance, a study indicated that certain oxadiazole derivatives showed percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
  • Mechanism of Action : The compound likely modulates the activity of enzymes or receptors involved in cancer progression. The oxadiazole ring contributes to its binding affinity, which is crucial for its anticancer activity .

Anti-Diabetic Properties

Recent studies have also explored the anti-diabetic effects of compounds related to this compound.

Research Insights

  • In Vivo Studies : In experiments using genetically modified models like Drosophila melanogaster, certain derivatives showed a significant reduction in glucose levels, indicating their potential as anti-diabetic agents . This highlights the versatility of oxadiazole compounds in addressing metabolic disorders.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented as well.

Antibiotic Efficacy

  • Broad-Spectrum Activity : Compounds containing the oxadiazole moiety have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that synthesized oxadiazole derivatives exhibited significant antibacterial activity .

Summary Table of Applications

Application TypeKey FindingsReferences
AnticancerSignificant growth inhibition in various cancer cell lines
Anti-DiabeticReduction in glucose levels in Drosophila melanogaster models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism by which N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique properties of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide, we compare it with structurally analogous compounds from peer-reviewed literature and chemical databases. Key differences in substituents, physicochemical properties, and reported activities are highlighted below.

Table 1: Structural and Functional Comparison of 1,2,5-Oxadiazole Derivatives

Compound Name Substituents (Position 3/4) CAS Number Key Features Potential Applications
This compound - 3-position: 2-phenoxyacetamide
- 4-position: 4-methylphenyl
Not explicitly listed in evidence Balanced lipophilicity (due to methyl group) and hydrogen-bonding capacity (phenoxyacetamide) Hypothesized enzyme inhibition or receptor modulation
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide - 3-position: 2-phenoxyacetamide
- 4-position: 4-butoxyphenyl
898611-21-7 Increased lipophilicity (butoxy group) compared to methylphenyl Enhanced membrane permeability; potential CNS-targeting drug candidate
2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide - 3-position: acetamide with chloro/methylphenoxy
- 4-position: ethyl
880791-77-5 Electron-withdrawing chloro group enhances electrophilicity; ethyl group reduces steric hindrance Antibacterial or agrochemical applications (chlorine substituents often confer bioactivity)
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide - 3-position: benzofuran-carboxamide with fluorine/methyl
- 4-position: methyl
872868-48-9 Fluorine atom improves metabolic stability; benzofuran enhances π-π stacking Anticancer or antiviral agents (fluorine is common in bioactive molecules)
N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide - 3-position: cyclopropyl/fluorobenzyl-substituted acetamide
- No oxadiazole core
874401-04-4 Cyclopropyl group increases conformational rigidity; fluorophenyl enhances selectivity Kinase inhibition or GPCR modulation (rigid structures favor target specificity)

Substituent-Driven Property Analysis

  • Lipophilicity : The methylphenyl substituent in the target compound offers moderate lipophilicity (logP ~3–4 estimated), whereas the butoxyphenyl analog (CAS 898611-21-7) exhibits higher logP (~5–6), favoring blood-brain barrier penetration .

Research Implications and Gaps

Substituent Optimization : Tailoring phenyl/alkyl groups on the oxadiazole core can fine-tune solubility, target affinity, and pharmacokinetics.

Synergistic Effects : Combining electron-withdrawing groups (e.g., chloro) with hydrogen-bonding motifs (e.g., acetamide) may yield dual-action therapeutics.

Further studies are needed to validate these hypotheses via enzymatic assays, ADMET profiling, and crystallographic analysis.

Biological Activity

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C15H15N3O2
  • Molecular Weight : 269.30 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)C2=NON=C2N
  • InChI Key : VBTZFADUAHZZJW-UHFFFAOYSA-N

The compound features an oxadiazole ring, which is known for its various biological activities including antioxidant and anticancer properties.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit notable antioxidant properties. For instance, a study on similar compounds demonstrated significant free radical scavenging abilities, particularly in assays such as CUPRAC (cupric ion reducing antioxidant capacity) . The antioxidant activity is crucial as it suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has shown promising enzyme inhibitory effects. In vitro studies have evaluated its impact on various enzymes including:

  • Cholinesterases : Important for neurotransmission.
  • Tyrosinase : Involved in melanin production, relevant for skin conditions.
  • Amylase and Glucosidase : Key enzymes in carbohydrate metabolism.

These studies indicate that the compound may serve as a therapeutic agent for conditions related to enzyme dysregulation .

Anticancer Activity

The anticancer potential of this compound has been investigated against several cancer cell lines. Notably, it exhibited strong cytotoxic effects on pancreatic cancer cell lines (PANC-1 and CRL-169), with mechanisms involving apoptotic signaling pathways . The structure-activity relationship (SAR) analysis suggests that the presence of the oxadiazole ring is critical for its anticancer efficacy.

Case Studies

  • Study on Antioxidant Properties :
    • Objective : To assess the antioxidant capacity of oxadiazole derivatives.
    • Findings : The compound demonstrated significant free radical scavenging activity, particularly in the CUPRAC assay, indicating its potential as an antioxidant agent .
  • Enzyme Inhibition Study :
    • Objective : Evaluate the inhibition of glucosidase by the compound.
    • Findings : The compound showed substantial glucosidase inhibition, suggesting potential applications in managing diabetes by regulating blood sugar levels .
  • Anticancer Evaluation :
    • Objective : Investigate the anticancer effects on pancreatic cancer cell lines.
    • Findings : The compound induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential heterocycle formation and coupling reactions. Key steps include:

  • Oxadiazole ring synthesis : Cyclization of nitrile precursors with hydroxylamine under controlled pH (e.g., 4–6) and temperature (60–80°C) .
  • Amide coupling : Reaction of the oxadiazole intermediate with phenoxyacetyl chloride in anhydrous solvents (e.g., dichloromethane) using a base like triethylamine to scavenge HCl .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., oxadiazole C3 proton at δ 8.5–9.0 ppm) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 351.12) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What are the common chemical reactions this compound undergoes, and how are they controlled?

  • Reactions :

  • Nucleophilic substitution : Reacts with amines or thiols at the acetamide carbonyl group under basic conditions (e.g., K2CO3 in DMF) .
  • Oxidation : Oxadiazole ring stability allows selective oxidation of the phenoxy methyl group to carboxylic acids using KMnO4 in acidic media .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding tautomerism in the oxadiazole ring?

  • Methodology :

  • Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths (e.g., N–O bonds ~1.32 Å) .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C–H···O interactions) .
  • Software : WinGX and ORTEP visualize electron density maps to confirm tautomeric forms (e.g., 1,2,5-oxadiazole vs. furazan) .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Formulation optimization : Use liposomal encapsulation to improve bioavailability if poor solubility (logP ~3.5) limits efficacy .
  • Target engagement assays : Confirm binding to proposed targets (e.g., enzyme inhibition IC50) using SPR or fluorescence polarization .

Q. How does the oxadiazole ring influence molecular interactions with biological targets, such as enzyme active sites?

  • Methodology :

  • Molecular docking : Simulate binding poses (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds between oxadiazole N–O and catalytic lysine residues) .
  • SAR studies : Compare analogues (e.g., replacing oxadiazole with 1,3,4-oxadiazole) to quantify activity changes (e.g., ΔIC50 > 50%) .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

  • Methodology :

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict dipole moments (~5.2 D) and Fukui indices for electrophilic attack sites .
  • ADMET prediction : Use SwissADME to estimate permeability (e.g., Caco-2 cell Papp < 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported solubility values for this compound?

  • Methodology :

  • Standardized protocols : Use USP dissolution apparatus with fixed parameters (e.g., 37°C, 50 rpm in pH 7.4 buffer) .
  • Polymorph screening : Identify crystalline forms (e.g., Form I vs. Form II) via DSC and PXRD, as solubility varies by 10–20% between polymorphs .

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